An In-Depth Technical Guide to Fmoc-Tyr(3-Methoxy)-OH: Properties and Application in Solid-Phase Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Tyr(3-Methoxy)-OH: Properties and Application in Solid-Phase Peptide Synthesis
This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of modified peptides. This document will delve into the core physicochemical properties of this reagent, the rationale for its use, and a detailed, field-proven protocol for its successful incorporation into peptide sequences.
Introduction: The Strategic Value of Modified Tyrosine Residues
Fmoc-based solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences with high fidelity.[1] The strategic incorporation of non-canonical or modified amino acids is a key approach in medicinal chemistry to modulate the pharmacological properties of a peptide, such as its binding affinity, enzymatic stability, and pharmacokinetic profile.
Tyrosine, with its phenolic side chain, is a frequent target for modification.[2] The introduction of a methoxy group at the 3-position of the phenyl ring, yielding Fmoc-Tyr(3-Methoxy)-OH, offers a nuanced tool for peptide design. This modification can influence the electronic and steric properties of the tyrosine side chain, potentially altering hydrogen bonding capabilities and interactions with biological targets.[3]
Core Physicochemical Properties
A precise understanding of the reagent's properties is fundamental to its effective application. The key identifiers and characteristics of Fmoc-Tyr(3-Methoxy)-OH are summarized below.
| Property | Value | Source(s) |
| CAS Number | 881911-32-6 | [4][5] |
| Molecular Formula | C25H23NO6 | [4] |
| Molecular Weight | 433.47 g/mol | [4] |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically ≥95% (HPLC) | [5] |
| Storage | Store at -20°C for long-term stability | [5] |
The Role of the 3-Methoxy Modification: A Mechanistic Perspective
The introduction of a methoxy group ortho to the phenolic hydroxyl group on the tyrosine side chain has several important implications for peptide synthesis and function:
-
Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the pKa of the phenolic hydroxyl group and influence its participation in hydrogen bonding or other non-covalent interactions within the peptide structure or with a target receptor.
-
Steric Hindrance: The presence of the methoxy group provides steric bulk adjacent to the hydroxyl group. This can influence the local conformation of the peptide backbone and potentially shield the hydroxyl group from certain enzymatic modifications, thereby increasing the in vivo stability of the resulting peptide.
-
Mimicking Post-Translational Modifications: In some contexts, 3-methoxytyrosine can act as a stable mimic of 3-hydroxytyrosine (a component of L-DOPA) or other hydroxylated or O-methylated post-translational modifications.[6]
-
Side-Chain Protection in SPPS: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo side reactions (e.g., acylation) during peptide coupling steps.[7] For standard Fmoc-Tyr-OH, protection of this hydroxyl group (e.g., as a tert-butyl ether in Fmoc-Tyr(tBu)-OH) is common practice to ensure high-purity synthesis.[7] While the 3-methoxy group offers some steric hindrance, for syntheses requiring the highest fidelity, particularly for long or complex peptides, the use of an orthogonal protecting group on the 4-hydroxyl is still advisable. However, for short sequences, direct incorporation without side-chain protection may be feasible, though this should be validated on a case-by-case basis.[8]
Principles of Application in Fmoc-SPPS
Fmoc-Tyr(3-Methoxy)-OH is utilized within the standard Fmoc/tBu solid-phase peptide synthesis workflow.[9] The synthesis cycle is characterized by two key steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.
The Fmoc Protecting Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[10] Its key features are:
-
Stability: It is stable to the acidic conditions often used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Orthogonality: Its removal under mild basic conditions (typically 20% piperidine in DMF) allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[10][]
The Coupling Reaction
The coupling of an Fmoc-amino acid to the free N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive species in situ. Common activation strategies include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like Oxyma or HOBt to improve efficiency and reduce racemization.[5] Uronium/aminium salt-based coupling reagents such as HBTU, HATU, or TBTU are also widely used for their high efficiency and rapid reaction times.[5]
Detailed Experimental Protocol: Incorporation of Fmoc-Tyr(3-Methoxy)-OH
This protocol outlines a standard, self-validating procedure for the incorporation of Fmoc-Tyr(3-Methoxy)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Tyr(3-Methoxy)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent (e.g., HBTU/HATU or DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Additive (e.g., Oxyma or HOBt, if using carbodiimide activation)
-
Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)
-
Dichloromethane (DCM) for washing
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the resin-bound peptide in the reaction vessel.
-
Wash the resin with DMF (3 x 5 mL/g of resin) to swell the polymer matrix, allowing for optimal reagent accessibility. This step is crucial for efficient reaction kinetics.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the suspension for 3-5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes. The two-step deprotection ensures complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 x 5 mL/g of resin) to remove all traces of piperidine and the fulvene-piperidine adduct.[10]
-
-
Preparation of the Coupling Solution (Activation):
-
In a separate vial, dissolve Fmoc-Tyr(3-Methoxy)-OH (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).
-
Allow the solution to pre-activate for 1-2 minutes. Pre-activation ensures the formation of the active ester, ready for coupling.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Tyr(3-Methoxy)-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the sequence.
-
-
Monitoring the Coupling Reaction (Self-Validation):
-
After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling.
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-Tyr(3-Methoxy)-OH.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualization of the SPPS Cycle
The following diagram illustrates the core workflow for a single cycle of amino acid addition in Fmoc-SPPS.
Caption: Workflow for a single amino acid addition in Fmoc-SPPS.
Conclusion
Fmoc-Tyr(3-Methoxy)-OH is a valuable building block for the synthesis of modified peptides. The 3-methoxy modification provides a tool to subtly alter the electronic and steric environment of the tyrosine side chain, which can be leveraged to enhance the pharmacological properties of the final peptide. A thorough understanding of its properties and adherence to a robust, well-validated SPPS protocol, as detailed in this guide, are essential for its successful application in research and drug development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.[Link]
-
AAPPTec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0.[Link]
-
Cusabio. Fmoc-Tyr(3-methoxy)-OH.[Link]
-
MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.[Link]
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.[Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]
-
Humana Press. Methods and protocols of modern solid phase peptide synthesis.[Link]
-
YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses.[Link]
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Wikipedia. L-DOPA.[Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]
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Wiley Online Library. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.[Link]
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Royal Society of Chemistry. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.[Link]
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Frontiers Media S.A. Editorial: Machine learning for peptide structure, function, and design.[Link]
-
Nature. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]
-
Elsevier. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]
-
MDPI. Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study.[Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
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